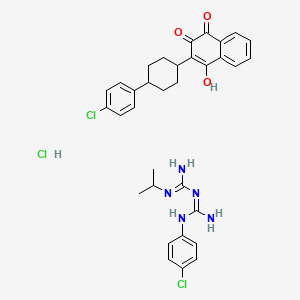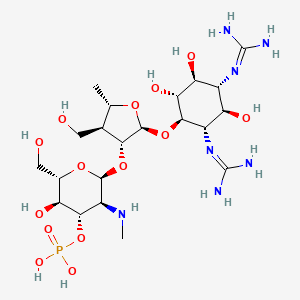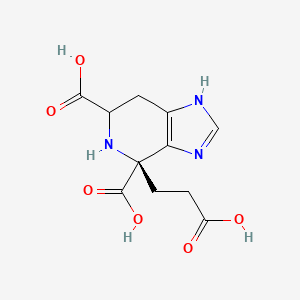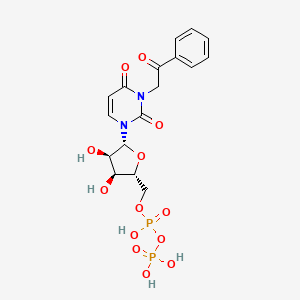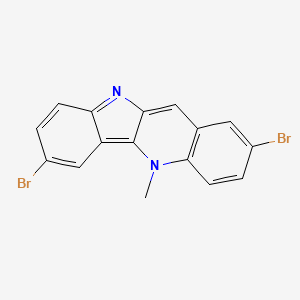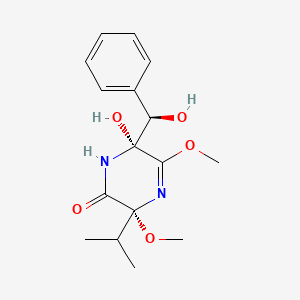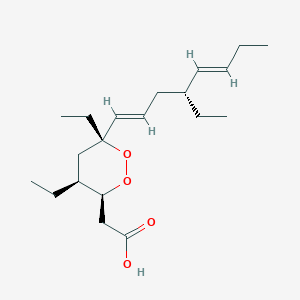
Plakortide M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plakortide M is a natural product found in Plakortis halichondrioides with data available.
Scientific Research Applications
Synthetic Studies and Chemical Analyses
Plakortides, including Plakortide M, are part of a broader class of marine natural products characterized by their complex structures and potential bioactivities. Synthetic studies, such as those by Zhao and Wong (2007), have explored methodologies for synthesizing highly substituted 1,2-dioxolanes, which are core structures in plakortides, demonstrating the synthetic interest in these compounds due to their challenging structures and potential bioactivities (Zhao & Wong, 2007).
Cytotoxic Activities
Research by Santos et al. (2015) on Brazilian marine sponge Plakortis angulospiculatus revealed cytotoxic plakortides displaying significant activity against cancer cells. These studies contribute to understanding the therapeutic potential of plakortides in cancer treatment (Santos et al., 2015).
Antifungal and Antiparasitic Properties
Plakortide F acid from Plakortis halichondrioides has shown strong inhibitory activity against fungal pathogens, suggesting a novel mechanism of action by perturbing calcium homeostasis, distinct from current antifungal agents. This highlights the potential of plakortides in developing new antifungal therapies (Xu et al., 2011). Additionally, Plakortide E has demonstrated anti-parasitic activity against Trypanosoma brucei, indicating potential applications in treating parasitic infections (Oli et al., 2014).
Antimalarial Activity
Certain plakortides have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests the potential of these compounds in the development of new antimalarial drugs. The diversity of bioactivities observed in plakortides, including antimalarial effects, underscores the importance of marine natural products as a source of new therapeutic agents (Hu et al., 2001).
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[(3S,4S,6R)-4,6-diethyl-6-[(1E,4R,5E)-4-ethylocta-1,5-dienyl]dioxan-3-yl]acetic acid |
InChI |
InChI=1S/C20H34O4/c1-5-9-11-16(6-2)12-10-13-20(8-4)15-17(7-3)18(23-24-20)14-19(21)22/h9-11,13,16-18H,5-8,12,14-15H2,1-4H3,(H,21,22)/b11-9+,13-10+/t16-,17-,18-,20-/m0/s1 |
InChI Key |
APFBSUUYUMZERZ-ACISTPACSA-N |
Isomeric SMILES |
CC/C=C/[C@H](CC)C/C=C/[C@]1(C[C@@H]([C@@H](OO1)CC(=O)O)CC)CC |
Canonical SMILES |
CCC=CC(CC)CC=CC1(CC(C(OO1)CC(=O)O)CC)CC |
Synonyms |
plakortide M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


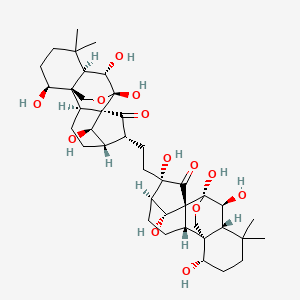
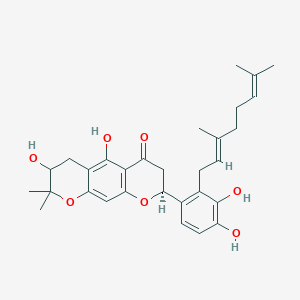
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1245154.png)
![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)
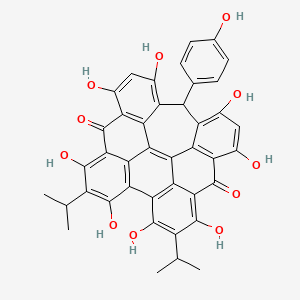
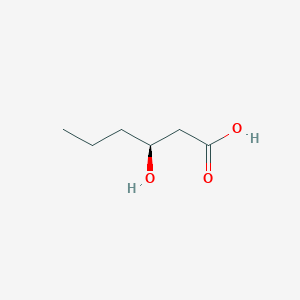
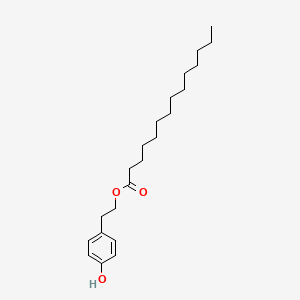
![6-methyl-2-[(10S,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B1245160.png)
